4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene
Description
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is an organic compound that features a benzene ring substituted with azido, bromo, and fluoro groups
Properties
CAS No. |
1604446-79-8 |
|---|---|
Molecular Formula |
C8H7BrFN3 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluoro group.
These reactions often require specific catalysts and conditions, such as:
Bromination: Using bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃).
Fluorination: Using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F₂).
Azidation: Using sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high yield and purity, often requiring advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido, bromo, and fluoro groups can be substituted with other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The ethyl side chain can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Reduction: Formation of 4-[(1S)-1-aminoethyl]-2-bromo-1-fluorobenzene.
Oxidation: Formation of carboxylic acids or aldehydes from the ethyl side chain.
Scientific Research Applications
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in bioconjugation reactions due to the azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene depends on its application. In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
- 4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene
Uniqueness
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
